molecular formula C14H19N2NaO4S B12778669 Penicillin F sodium CAS No. 525-86-0

Penicillin F sodium

Cat. No.: B12778669
CAS No.: 525-86-0
M. Wt: 334.37 g/mol
InChI Key: JGVCZZIVHXXHEH-IOPWMRHISA-M
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Description

Penicillin F sodium, also known as 2-pentenyl penicillin, is a naturally occurring penicillin produced by the Penicillium notatum strain. It was one of the first penicillins discovered by Alexander Fleming and is known for its antibacterial properties. it is less stable and produced in smaller quantities compared to other penicillins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin F sodium is synthesized through the fermentation process using Penicillium notatum. The biosynthesis involves the condensation of L-cystine and L-valine to form the β-lactam thiazolidine ring, which is the core structure of penicillin . The fermentation process is carried out in a controlled environment with specific pH, temperature, and nutrient conditions to optimize the yield of penicillin F.

Industrial Production Methods: Industrial production of this compound involves submerged fermentation, where the Penicillium notatum is grown in large fermenters. The medium is supplemented with precursors like phenylacetic acid to enhance the production of penicillin F. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Penicillin F sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Penicillin F sodium has several applications in scientific research:

Mechanism of Action

Penicillin F sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and eventual lysis of the bacterial cell .

Comparison with Similar Compounds

Uniqueness of Penicillin F Sodium: this compound is unique due to its natural origin and specific side chain structure. its instability and lower yield make it less favorable for clinical use compared to other penicillins .

Properties

CAS No.

525-86-0

Molecular Formula

C14H19N2NaO4S

Molecular Weight

334.37 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H20N2O4S.Na/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b6-5+;/t9-,10+,12-;/m1./s1

InChI Key

JGVCZZIVHXXHEH-IOPWMRHISA-M

Isomeric SMILES

CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-].[Na+]

Canonical SMILES

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[Na+]

Origin of Product

United States

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